

Comparative Guide to Propofol Analysis Using Propofol-d18 as an Internal Standard

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Compound of Interest

Compound Name: *Propofol-d18*

Cat. No.: *B1499959*

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This guide provides a comparative overview of analytical methods for the quantification of propofol in biological matrices, with a focus on the use of **Propofol-d18** as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicological, or clinical studies of propofol.

Performance Comparison of Analytical Methods

The use of a stable isotope-labeled internal standard, such as **Propofol-d18**, is crucial for accurate and precise quantification of propofol by compensating for variability in sample preparation and instrument response. While a direct inter-laboratory comparison study using **Propofol-d18** was not identified, the following table summarizes the performance characteristics of various validated bioanalytical methods that employ deuterated propofol internal standards (Propofol-d17 or **Propofol-d18**). These methods demonstrate the robustness and sensitivity achievable with this approach across different analytical platforms.

Analytical Method	Matrix	Internal Standard	Linearity Range (ng/mL)	LLOQ (ng/mL)	Accuracy (%)	Precision (% CV)	Recovery (%)
LC-MS/MS	Rat Plasma	Propofol-d18	1 - 100	1	Not Reported	Not Reported	Not Reported
LC-APCI-MS/MS	Human Plasma	Propofol-d17	4.00 - 1,000	4.00	-4.4 to 3.0	2.3 to 15.8	107.1 - 117.1
UHPLC-MS/MS	Human Plasma	Propofol-d17	50 - 10,000	50	Not Reported	Not Reported	Not Reported
GC-MS	Human Plasma	Not Specified	25 - 5,000	25	-5.8 to 11.7	3.7 to 11.6	96.6 to 99.4
LC-MS	Human Whole Blood	Not Specified	50 - 1,200	50	< 10.2	< 10.2	Not Reported

Data synthesized from multiple sources for comparative purposes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Below is a representative experimental protocol for the analysis of propofol in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Propofol-d18** as an internal standard. This protocol is a composite based on common practices described in the literature.

1. Sample Preparation (Solid-Phase Extraction)

- To 100 µL of plasma sample, add 50 µL of the internal standard (**Propofol-d18**) working solution (e.g., 2000 ng/mL in methanol).
- Add 500 µL of 2% v/v formic acid in water to all samples and vortex to mix.
- Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30mg/1mL) with 1.0 mL of methanol followed by 1.0 mL of water.

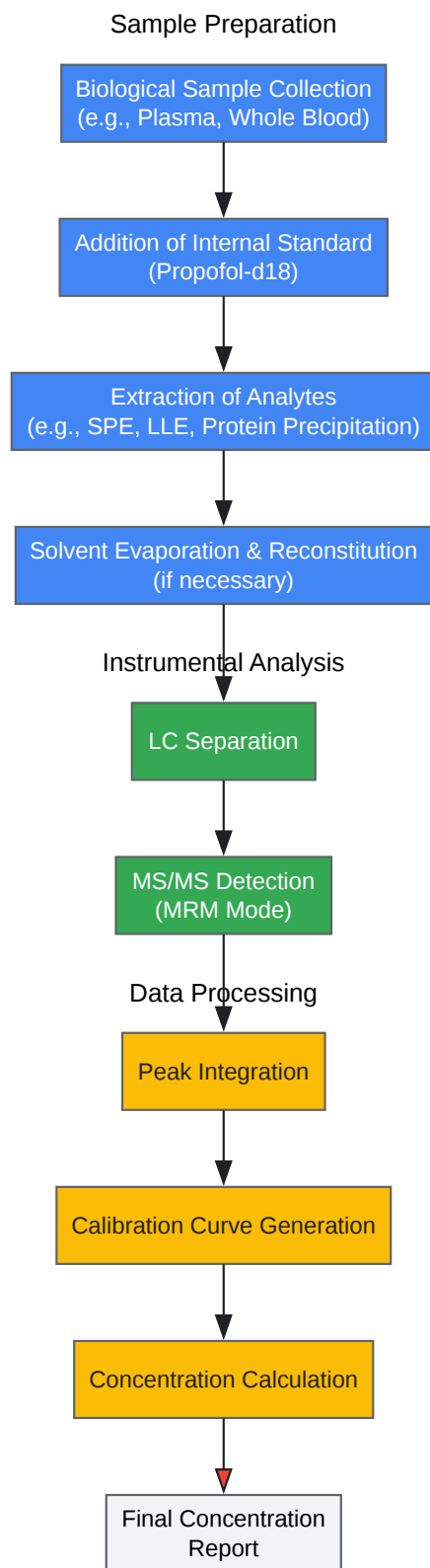
- Load the prepared sample onto the conditioned cartridge.
- Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% v/v methanol in water.
- Dry the cartridge for approximately 5 minutes under positive pressure or vacuum.
- Elute the analytes with 300 µL of acetonitrile into a clean collection tube.
- Transfer an appropriate volume of the eluate to an autosampler vial for LC-MS/MS analysis.
[6]

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
- Analytical Column: A reversed-phase column, such as a Kinetex EVO C18 (e.g., 100 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like 0.1% formic acid or ammonium acetate.
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is often used for propofol analysis.
- MRM Transitions:
 - Propofol: Q1 m/z 177.0 -> Q3 m/z 177.1
 - **Propofol-d18**: Q1 m/z 194.1 -> Q3 m/z 194.1[6] (Note: Specific transitions may vary slightly between instruments and laboratories.)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of propofol in biological samples using an internal standard.



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